
(2-(Dimethylamino)cyclobutyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-(Dimethylamino)cyclobutyl)methanol is an organic compound with the molecular formula C7H15NO It is a cyclobutane derivative where a dimethylamino group is attached to the second carbon of the cyclobutane ring, and a hydroxymethyl group is attached to the first carbon
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Dimethylamino)cyclobutyl)methanol typically involves the reaction of cyclobutanone with dimethylamine in the presence of a reducing agent. One common method is the reductive amination of cyclobutanone using sodium borohydride (NaBH4) as the reducing agent. The reaction proceeds as follows:
- Cyclobutanone is reacted with dimethylamine in an appropriate solvent such as ethanol.
- Sodium borohydride is added to the reaction mixture to reduce the imine intermediate to the corresponding amine.
- The product, this compound, is isolated and purified using standard techniques such as distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional steps such as continuous flow reactions and automated purification systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
(2-(Dimethylamino)cyclobutyl)methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents. For example, reaction with thionyl chloride (SOCl2) can convert the hydroxymethyl group to a chloromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in anhydrous conditions.
Major Products Formed
Oxidation: (2-(Dimethylamino)cyclobutyl)carboxylic acid.
Reduction: (2-(Dimethylamino)cyclobutyl)methane.
Substitution: (2-(Dimethylamino)cyclobutyl)chloromethane.
科学研究应用
(2-(Dimethylamino)cyclobutyl)methanol has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical compounds.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways. Its structural features allow it to interact with various biological molecules, making it useful in biochemical research.
Medicine: Potential applications in drug development, particularly in the design of new pharmaceuticals that target specific biological pathways. Its ability to interact with enzymes and receptors makes it a candidate for therapeutic research.
Industry: Used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial applications, including the development of new polymers and coatings.
作用机制
The mechanism of action of (2-(Dimethylamino)cyclobutyl)methanol involves its interaction with specific molecular targets and pathways. The dimethylamino group can act as a nucleophile, participating in various chemical reactions. The hydroxymethyl group can form hydrogen bonds with other molecules, influencing the compound’s reactivity and interactions.
Molecular Targets and Pathways
Enzymes: The compound can inhibit or activate certain enzymes by binding to their active sites or allosteric sites.
Receptors: It can interact with cell surface receptors, modulating signal transduction pathways.
Metabolic Pathways: The compound can be metabolized by various enzymes, leading to the formation of active or inactive metabolites.
相似化合物的比较
Similar Compounds
(2-(Dimethylamino)cyclopropyl)methanol: A similar compound with a cyclopropane ring instead of a cyclobutane ring.
(2-(Dimethylamino)cyclopentyl)methanol: A similar compound with a cyclopentane ring instead of a cyclobutane ring.
(2-(Dimethylamino)cyclohexyl)methanol: A similar compound with a cyclohexane ring instead of a cyclobutane ring.
Uniqueness
(2-(Dimethylamino)cyclobutyl)methanol is unique due to its cyclobutane ring, which imparts specific steric and electronic properties. The strain in the four-membered ring can influence the compound’s reactivity and interactions with other molecules. Additionally, the presence of both a dimethylamino group and a hydroxymethyl group provides multiple sites for chemical modification and interaction, making it a versatile compound for various applications.
属性
分子式 |
C7H15NO |
|---|---|
分子量 |
129.20 g/mol |
IUPAC 名称 |
[2-(dimethylamino)cyclobutyl]methanol |
InChI |
InChI=1S/C7H15NO/c1-8(2)7-4-3-6(7)5-9/h6-7,9H,3-5H2,1-2H3 |
InChI 键 |
KGABGPOKOTZYBM-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1CCC1CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


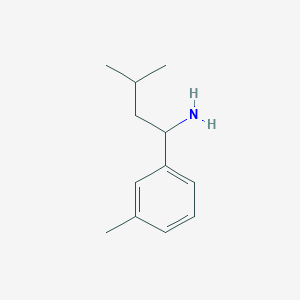
![(1R)-1-[2-(Cyclopentyloxy)phenyl]propan-1-amine](/img/structure/B13042225.png)
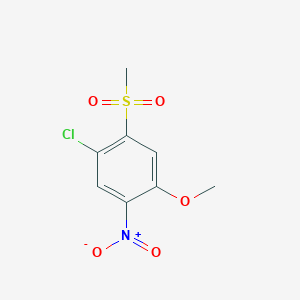
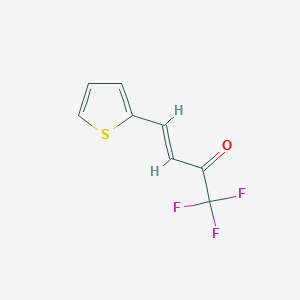
![8-(3-Fluoro-5-(trifluoromethyl)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13042257.png)
![(1R,2R)-1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13042268.png)
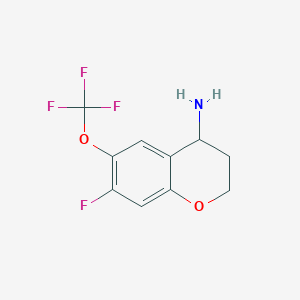
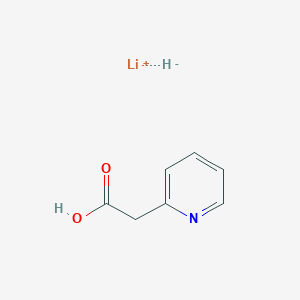
![5'-Methyl-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-C]pyran] hcl](/img/structure/B13042280.png)
![(1R,2R)-1-Amino-1-[4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13042287.png)
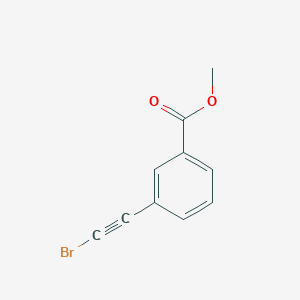
![(2s,4s)-2-[(R)-Carboxy{[(2r)-2-{[(4-Ethyl-2,3-Dioxopiperazin-1-Yl)carbonyl]amino}-2-Phenylacetyl]amino}methyl]-5,5-Dimethyl-1,3-Thiazolidine-4-Carboxylic Acid](/img/structure/B13042295.png)


